3-ethyl-6-methoxy-4-methylidene-1H-quinazolin-2-one
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Overview
Description
3-ethyl-6-methoxy-4-methylidene-1H-quinazolin-2-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various medicinal and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-6-methoxy-4-methylidene-1H-quinazolin-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 3-ethyl-6-methoxy-2-aminobenzamide with an aldehyde in the presence of a base . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the quinazolinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-6-methoxy-4-methylidene-1H-quinazolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological and chemical properties .
Scientific Research Applications
3-ethyl-6-methoxy-4-methylidene-1H-quinazolin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 3-ethyl-6-methoxy-4-methylidene-1H-quinazolin-2-one involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4(1H)-one: A closely related compound with similar biological activities.
6-methoxyquinazolin-2-one: Another derivative with potential therapeutic applications.
4-methylquinazolin-2-one: Known for its antimicrobial properties
Uniqueness
3-ethyl-6-methoxy-4-methylidene-1H-quinazolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethyl, methoxy, and methylidene groups makes it a valuable compound for various applications .
Properties
IUPAC Name |
3-ethyl-6-methoxy-4-methylidene-1H-quinazolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-4-14-8(2)10-7-9(16-3)5-6-11(10)13-12(14)15/h5-7H,2,4H2,1,3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDQYUNOPFXNQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C)C2=C(C=CC(=C2)OC)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349751 |
Source
|
Record name | MLS000027427 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70349751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6123-74-6 |
Source
|
Record name | MLS000027427 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70349751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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